alpha-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide
Overview
Description
Alpha-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by a cyclohexyl ring attached to a hydroxy group, a methoxy group on the benzene ring, and a dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide typically involves multiple steps. One common method includes the reaction of halogenated benzene with magnesium particles to prepare a Grignard reagent. This reagent is then reacted with cyclohexyl carbonitrile, followed by hydrolysis to generate cyclohexyl benzophenone. The cyclohexyl benzophenone is further reacted with chlorine to obtain 1-chlorocyclohexyl phenyl ketone, which is then hydrolyzed with sodium hydroxide aqueous solution under the action of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yield and purity. The process typically includes the use of large-scale reactors, precise temperature control, and efficient purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Sodium hydroxide (NaOH), magnesium particles
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Alpha-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of alpha-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide involves its interaction with specific molecular targets and pathways. The compound can act as a photoinitiator, absorbing UV light and generating reactive species that initiate polymerization reactions. This property makes it valuable in the production of UV-cured materials .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: A photoinitiator with similar properties and applications.
Alpha-(1-hydroxycyclohexyl) butyrate betaine: Another compound with a cyclohexyl ring and hydroxy group, used in different chemical reactions.
Uniqueness
Alpha-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential applications. Its ability to act as a photoinitiator and its versatility in undergoing various chemical reactions make it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-dimethylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-18(2)16(19)15(17(20)11-5-4-6-12-17)13-7-9-14(21-3)10-8-13/h7-10,15,20H,4-6,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBIZFFWYBCWMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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